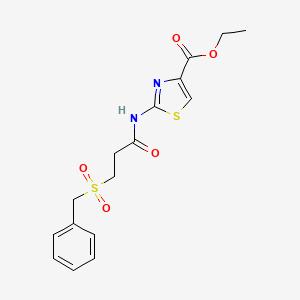

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- The thiazole derivative is then esterified using ethyl chloroformate in the presence of a base like triethylamine.

Sulfonylation:

- The benzylsulfonyl group is introduced via sulfonylation of the thiazole ester using benzylsulfonyl chloride and a base such as pyridine.

Amidation:

- The final step involves amidation with 3-aminopropanoic acid under coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzylsulfonyl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction can occur at the amide or sulfonyl groups using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can take place at the thiazole ring, especially at the 2-position, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines or alcohols.

Substitution: Thiazole derivatives with various functional groups at the 2-position.

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drug development .

Mode of Action

This compound interacts with its targets, FP-2 and FP-3, by binding to them . This interaction results in the inhibition of these enzymes, thereby disrupting the life cycle of the malaria parasite .

Biochemical Pathways

The inhibition of FP-2 and FP-3 enzymes by this compound affects the biochemical pathways involved in the life cycle of the malaria parasite . The downstream effects of this disruption can lead to the death of the parasite, thereby exerting an antimalarial effect .

Result of Action

The result of the action of this compound is the inhibition of the FP-2 and FP-3 enzymes, leading to disruption of the life cycle of the malaria parasite . This results in the death of the parasite, thereby exerting an antimalarial effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

-

Formation of the Thiazole Ring:

- Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under basic conditions.

- Example: Reacting 2-bromoacetophenone with thiourea in ethanol under reflux conditions to yield 2-phenylthiazole.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate typically involves multi-step reactions that incorporate key intermediates. The thiazole ring is a crucial structural component, contributing to the compound's biological activity. The synthetic pathways often utilize coupling reactions, where benzylsulfonyl and propanamido groups are introduced to the thiazole framework.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research conducted by El-Messery et al. demonstrated that compounds with similar thiazole scaffolds exhibited significant activity against various cancer cell lines, including colon, melanoma, renal, and breast cancer cells. For instance, a series of 2-acetamido and 2-propanamido-thiazoles showed improved antitumor activity with IC50 values ranging from 0.2 to 1 µM against leukemia cell lines .

Inhibition of Enzymatic Activity

Thiazole derivatives have also been studied for their ability to inhibit specific enzymes involved in disease processes. For example, compounds with the thiazole structure were designed as inhibitors for SARS-CoV proteases, showcasing their potential in antiviral drug development . The incorporation of the benzylsulfonyl group may enhance binding affinity to target enzymes due to increased hydrophobic interactions.

Antimicrobial Properties

The thiazole ring is known for its antimicrobial properties. Compounds similar to this compound have been evaluated for antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that thiazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property is particularly relevant in treating diseases characterized by chronic inflammation .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

- Ethyl 2-(3-(phenylsulfonyl)propanamido)thiazole-4-carboxylate

- Ethyl 2-(3-(methylsulfonyl)propanamido)thiazole-4-carboxylate

- Ethyl 2-(3-(p-tolylsulfonyl)propanamido)thiazole-4-carboxylate

Comparison:

- Uniqueness: The benzylsulfonyl group in Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate provides a unique steric and electronic environment, potentially leading to different biological activities compared to its analogs.

- Activity: The presence of the benzyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Activité Biologique

Chemical Structure and Properties

The compound's structure includes:

- Thiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur.

- Carboxylate Group : The presence of a carboxylic acid group (COOH), indicating potential acidic properties.

- Ethyl Group : Contributes to the ester formation.

- Benzylsulfonyl and Propanamide Groups : These functional groups may enhance biological activity by improving solubility and bioavailability.

1. Antimicrobial Activity

Thiazole derivatives have been reported to exhibit antimicrobial properties. For instance, compounds structurally similar to ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated that thiazole derivatives could inhibit bacterial growth by interfering with cell wall synthesis or protein function .

2. Anticancer Potential

Research has highlighted the anticancer potential of thiazole derivatives. For example, certain thiazole-based compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways such as the p53 pathway. This suggests that this compound may also possess similar properties, warranting further investigation .

3. Enzyme Inhibition

Thiazoles can act as enzyme inhibitors, particularly in the context of metabolic pathways related to disease states. Some derivatives have been studied for their ability to inhibit enzymes involved in the proliferation of cancer cells or in bacterial virulence factors, such as type III secretion systems .

Case Study: Antimicrobial Screening

In a high-throughput screening of thiazole derivatives, several compounds were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results showed that certain thiazoles inhibited bacterial growth significantly at concentrations as low as 10 μM, suggesting that modifications to the thiazole structure could enhance potency .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole A | E. coli | 10 μM |

| Thiazole B | S. aureus | 15 μM |

| This compound | TBD | TBD |

Case Study: Anticancer Activity

A study focusing on thiazole derivatives revealed that some compounds could effectively inhibit the growth of colorectal cancer cells through apoptosis induction. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Propriétés

IUPAC Name |

ethyl 2-(3-benzylsulfonylpropanoylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-2-23-15(20)13-10-24-16(17-13)18-14(19)8-9-25(21,22)11-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLXQDFTFJCOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.